5-(hydroxymethyl)pyridin-2(1H)-one
Overview
Description
5-(Hydroxymethyl)pyridin-2(1H)-one, also known as 5-HMF, is a nitrogen-containing heterocyclic compound and an important intermediate in the synthesis of many organic compounds. It is a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. 5-HMF has a wide range of applications in scientific research as well, such as in the synthesis of nucleosides and nucleotides, in the manufacture of materials, and in the production of bioactive compounds.
Scientific Research Applications
Chelating Agent : It acts as an iron chelating agent, capable of coordinating with Al(III), Cu(II), and Zn(II) ions. This property makes it useful in studies related to metal ion interactions and biochemistry (Peana et al., 2017).
Biological Compound Production : The compound is used in producing biologically relevant compounds, demonstrating its versatility in functionalization for various applications, particularly in biochemical syntheses (Liu et al., 2022).
Vitamin B6 Derivative Synthesis : As a derivative of vitamin B6, it is synthesized for various scientific research applications, highlighting its role in the study of vitamins and nutrition (Tomita et al., 1966).
Medicinal Applications : Compounds derived from it are promising for treating human inflammatory TNFα-mediated diseases and other biomedical applications. This suggests its potential in drug discovery and development (Elinson et al., 2019).
Ligand-Receptor Binding : It's a potential ligand-receptor binding molecule for opioid receptors, indicating its relevance in neurological and pharmaceutical studies (Rogachevskii et al., 2009).
Cytotoxicity and Cancer Research : The compound exhibits potential cytotoxic properties, inhibiting the growth of cancer cells. This implies its use in cancer research and potential therapeutic applications (Chen et al., 2003).
Antituberculotic Activity : It and its derivatives have suspected antituberculotic activity, suggesting its use in the development of new treatments for tuberculosis (Bukowski & Janowiec, 1996).
Intermediates in Industrial Applications : Pyridinols and pyridinamines, related to this compound, are important intermediates in the chemical industry, pharmaceuticals, and as building blocks for polymers (Stankevičiūtė et al., 2016).
Drug Discovery : The compound is of interest as a new scaffold for drug discovery, playing a crucial role in the synthesis of medicinally relevant molecules (Siddle et al., 2010).
Food Chemistry : Studies focus on its formation in foods like honey, highlighting its relevance in food chemistry and potential health implications (Hidalgo et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPOBAADYFDVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475905 | |
Record name | 5-(hydroxymethyl)pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109205-68-7 | |
Record name | 5-(hydroxymethyl)pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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